Differential HTS Polypharmacology Profile: Multi-Target Engagement vs. In-Class Analogs
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate (CAS 303151-72-6) distinguishes itself from its 4-fluorophenyl (CAS 303151-58-8) and 4-methoxyphenyl (CAS 303151-62-4) analogs through a unique high-throughput screening (HTS) bioactivity signature. Public databases reveal that only the 3,4-dichlorophenyl derivative has been identified as active in a diverse set of primary screening assays, indicating a broader and highly differentiated target engagement profile .
| Evidence Dimension | Number of distinct primary HTS targets showing activity (qualitative hit confirmation) |
|---|---|
| Target Compound Data | Confirmed active in ≥4 distinct primary HTS assays targeting: Regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17 protease, and Muscarinic acetylcholine receptor M1 (CHRM1) |
| Comparator Or Baseline | Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate (CAS 303151-58-8) and Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate (CAS 303151-62-4): No publicly reported primary HTS hits. |
| Quantified Difference | ≥4 distinct active targets vs. 0 reported for direct analogs; a qualitative enrichment indicating a unique polypharmacological fingerprint. |
| Conditions | Primary cell-based and biochemical HTS assays performed by Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Broad Institute . |
Why This Matters
This demonstrates a multi-target biological profile not observed in close analogs, offering a more advanced starting point for phenotypic screening or multi-target drug discovery programs.
